molecular formula C12H14F2O3 B15290902 Ethyl 2,3-difluoro-4-isopropoxybenzoate

Ethyl 2,3-difluoro-4-isopropoxybenzoate

Cat. No.: B15290902
M. Wt: 244.23 g/mol
InChI Key: JZSRFGXJMGGNDD-UHFFFAOYSA-N
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Description

Ethyl 2,3-difluoro-4-isopropoxybenzoate is an organic compound with the molecular formula C12H14F2O3 and a molecular weight of 244.23 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with two fluorine atoms and an isopropoxy group. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-difluoro-4-isopropoxybenzoate typically involves the esterification of 2,3-difluoro-4-isopropoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-difluoro-4-isopropoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted benzoates.

    Oxidation: Products include ketones and aldehydes.

    Reduction: Products include alcohols.

Scientific Research Applications

Ethyl 2,3-difluoro-4-isopropoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2,3-difluoro-4-isopropoxybenzoate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The isopropoxy group can modulate the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,5-difluoro-2-isopropoxybenzoate
  • Ethyl 2,3-difluoro-4-methoxybenzoate
  • Ethyl 2,3-difluoro-4-ethoxybenzoate

Uniqueness

Ethyl 2,3-difluoro-4-isopropoxybenzoate is unique due to the specific positioning of the fluorine atoms and the isopropoxy group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H14F2O3

Molecular Weight

244.23 g/mol

IUPAC Name

ethyl 2,3-difluoro-4-propan-2-yloxybenzoate

InChI

InChI=1S/C12H14F2O3/c1-4-16-12(15)8-5-6-9(17-7(2)3)11(14)10(8)13/h5-7H,4H2,1-3H3

InChI Key

JZSRFGXJMGGNDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)OC(C)C)F)F

Origin of Product

United States

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